![molecular formula C11H12ClNO4 B2583028 Methyl 5-acetamido-2-chloro-4-methoxybenzoate CAS No. 1629269-87-9](/img/structure/B2583028.png)
Methyl 5-acetamido-2-chloro-4-methoxybenzoate
Overview
Description
Methyl 4-acetamido-5-chloro-2-methoxybenzoate, also known as M4ACMOB, is a synthetic compound . It is a biotransformed metabolite of Metoclopramide , an dopamine D2 receptor antagonist and antiemetic agent .
Synthesis Analysis
The synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate involves the reaction of 4-acetamido-5-chloro-O-Anisic Acid methyl esters with N-chlorosuccinimide in DMF .Molecular Structure Analysis
The molecular structure of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is represented by the linear formula: CH3CONHC6H2(Cl)(OCH3)CO2CH3 . It has a molecular weight of 257.67 .Physical And Chemical Properties Analysis
Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a white to light beige fine crystalline powder. It has a melting point of 153-156 °C .Scientific Research Applications
- Intermediate in Pharmaceutical Synthesis : Methyl 4-acetamido-5-chloro-2-methoxybenzoate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Researchers use it to create derivatives with potential therapeutic properties .
- Antiemetic Agents : Metoclopramide, a dopamine D2 receptor antagonist and antiemetic agent, undergoes biotransformation to produce this metabolite .
- STAT3 Signaling Pathway Inhibitors : Derivatives of Methyl 4-acetamido-5-chloro-2-methoxybenzoate have been investigated as inhibitors of the STAT3 signaling pathway. STAT3 plays a crucial role in cell proliferation, survival, and immune response .
- Fast Temperature Gradients in Liquid Chromatography : Scientists have utilized the column wall itself as a resistive heater to achieve rapid temperature gradients in liquid chromatography using this compound .
- Metabolism Studies : Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a metabolite of Metoclopramide. Researchers study its metabolic pathways and interactions with enzymes .
- Oxazole Derivatives : The compound has been employed in the synthesis of new oxazole [4,5-c]quinolin-4-one derivatives, which may have diverse biological activities .
Pharmaceutical Synthesis and Drug Development
Chemical Biology and Medicinal Chemistry
Analytical Chemistry and Liquid Chromatography
Biomedical Research and Drug Metabolism
Organic Synthesis and Chemical Reactions
Material Science and Chemical Reactions
Mechanism of Action
properties
IUPAC Name |
methyl 5-acetamido-2-chloro-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGPZSQIMONTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetamido-2-chloro-4-methoxybenzoate |
Synthesis routes and methods
Procedure details
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